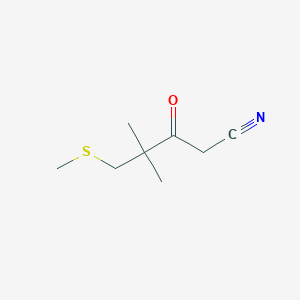

4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile

描述

4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile is a nitrile derivative featuring a ketone group at position 3, a methylthio (-SMe) substituent at position 5, and two methyl groups at the 4,4-positions. These compounds are pivotal in constructing complex frameworks for pharmaceuticals, agrochemicals, and catalysts due to their electrophilic ketone and nitrile functionalities .

属性

IUPAC Name |

4,4-dimethyl-5-methylsulfanyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,6-11-3)7(10)4-5-9/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJXSOZTTVUSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242833 | |

| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876299-32-0 | |

| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876299-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and its role in treating various diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₃NOS

- Molecular Weight : 185.27 g/mol

- Functional Groups : Nitrile, thioether, ketone

Biological Activity Overview

The compound has been studied for its potential as a kinase inhibitor , which is crucial for treating hyperproliferative diseases such as cancer. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. Inhibition of these kinases can lead to reduced cell proliferation and survival, making this compound a candidate for cancer therapy.

Case Studies and Experimental Data

- Inhibition of Kinase Activity :

- Toxicological Assessment :

- Volatile Profile Analysis :

Table 1: Biological Activity Summary

科学研究应用

Biological Applications

Anticancer Activity:

Research has indicated that derivatives of 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile exhibit significant anticancer activity against various cell lines. For instance, a study on the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole revealed promising results in inhibiting cancer cell proliferation (Waghmare et al., 2013) .

Kinase Inhibition:

The compound has been explored as a potential kinase inhibitor for treating hyperproliferative diseases and cancers. Novel compounds derived from it have shown efficacy against various human cancers, including melanoma and ovarian cancer (WO2008046003A2) .

Material Science Applications

Photochemical Studies:

Investigations into the photochemical properties of compounds related to this compound have demonstrated their potential in developing materials with unique optical properties. These studies focus on photochromic and fluorescence switching capabilities (Taguchi et al., 2011) .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Takase et al., 1991 | Synthesis of Isoxazole Derivatives | Demonstrated regioselective synthesis from the compound with potential medicinal uses. |

| Waghmare et al., 2013 | Anticancer Activity | Identified significant activity against various cancer cell lines. |

| WO2008046003A2 | Kinase Inhibitors | Highlighted potential use in treating multiple cancers and hyperproliferative diseases. |

相似化合物的比较

Structural Analogues

a. 4,4-Dimethyl-3-oxopentanenitrile

- Key Differences : Absence of the methylthio group at position 5.

- For example, sulfur atoms can act as soft Lewis bases, enhancing coordination with transition metals (e.g., Cu, Fe), as seen in methylthio-containing ligands used for antimicrobial metal complexes .

- Applications: The parent nitrile is used in catalysis and synthetic methodology development ; the methylthio variant may expand utility in organometallic chemistry or bioactive molecule design.

b. 3-(Methylthio)propanoic Acid Esters

- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid (e.g., 3-(methylthio)propanoic acid methyl ester).

- Key Differences : Esters versus nitrile-ketone structure.

- Impact: Esters are hydrolytically labile and contribute to fruity aromas (e.g., in pineapples) due to volatility . In contrast, the nitrile group in 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile reduces volatility and increases stability under acidic/basic conditions. The ketone group offers a site for condensation reactions (e.g., Knoevenagel), which esters lack.

Functional Group Variations

*Calculated based on structural formulas.

准备方法

Detailed Preparation Method (Inferred from Analogous Compounds)

While direct preparation details for this exact compound are limited, insights can be drawn from the preparation of closely related compounds such as 4,4-dimethyl-3-oxopentanenitrile and its derivatives.

| Step | Reaction Conditions | Description |

|---|---|---|

| 1 | Condensation of tert-butyl ketone derivative with cyanide source under basic conditions | Forms 4,4-dimethyl-3-oxopentanenitrile backbone. |

| 2 | Treatment with methylthiolate ion (CH3S−) in polar aprotic solvent (e.g., DMF) at mild temperature | Nucleophilic substitution introduces methylthio group at 5-position. |

| 3 | Work-up with aqueous acid/base, extraction with organic solvents (e.g., CHCl3), drying over Na2SO4 | Isolates crude product. |

| 4 | Purification by recrystallization or column chromatography | Obtains pure 4,4-dimethyl-5-(methylthio)-3-oxopentanenitrile. |

Research Findings on Preparation

- According to a study on 4,4-dimethyl-3-oxopentanenitrile and its derivatives, the reaction with nucleophiles such as hydroxylamine proceeds under weakly basic aqueous conditions at controlled temperatures (0–60 °C), indicating that mild conditions favor selective substitution at the nitrile or ketone sites without decomposition.

- The methylthio substitution likely follows a similar nucleophilic addition-elimination mechanism, where the methylthiolate ion attacks the electrophilic carbon adjacent to the ketone or nitrile group.

- Purification is critical to remove unreacted starting materials and side products, often achieved by solvent extraction and recrystallization.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Reaction solvent | Polar aprotic solvents (DMF, DMSO) or aqueous base | Facilitates nucleophilic substitution |

| Temperature | 25–60 °C | Mild heating to promote reaction |

| Reaction time | 2–6 hours | Depends on reagent concentrations |

| pH | Weakly basic (pH 8–10) | Ensures nucleophile activity without degradation |

| Work-up | Acid/base quench, extraction with CHCl3 or EtOAc | Removes impurities |

| Purification | Recrystallization or chromatography | Achieves high purity |

| Yield | Typically 70–90% (in analogous reactions) | Dependent on reaction optimization |

Summary of Key Considerations

- The preparation of this compound requires careful control of nucleophilic substitution conditions to selectively introduce the methylthio group.

- Mild basic conditions and moderate temperatures are preferred to maintain the integrity of the sensitive ketone and nitrile functionalities.

- Purification steps are essential due to potential side reactions and incomplete conversions.

- The synthetic accessibility score for similar compounds is relatively low (around 1.33), indicating moderate ease of synthesis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, thioether formation using methylthiolate with a ketonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target compound. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure via NMR (e.g., methylthio singlet at δ 2.1–2.3 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : NMR detects methylthio (δ 2.1–2.3 ppm), ketone carbonyl (no direct proton), and dimethyl groups (δ 1.2–1.4 ppm). NMR confirms the nitrile carbon at ~115–120 ppm and ketone carbonyl at ~205–210 ppm .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- MS : Electron ionization (EI-MS) shows molecular ion [M⁺] at m/z 185 (calculated for C₈H₁₁NOS), with fragmentation peaks at m/z 142 (loss of CH₃SH) and 99 (loss of nitrile group) .

Q. What purification strategies are effective for removing byproducts like unreacted thiols or ketone intermediates?

- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase, 70:30 v/v) to separate polar byproducts. For small-scale purification, silica gel flash chromatography (gradient elution from 10% to 50% ethyl acetate in hexane) resolves impurities. Recrystallization in ethanol yields >95% purity, confirmed by GC-MS .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

- Methodological Answer : Computational tools (e.g., DFT calculations at B3LYP/6-311+G(d,p) level) predict NMR shifts. Compare experimental and data with computed values to identify conformational isomers or solvent effects. For example, the methylthio group’s chemical shift may vary due to rotational barriers or hydrogen bonding with residual DMSO-d₆ . Use relaxation-edited NMR to detect slow-exchanging conformers .

Q. What is the reactivity of the methylthio group in nucleophilic or oxidative environments, and how does it influence synthetic applications?

- Methodological Answer : The methylthio group undergoes oxidation to sulfoxide (with H₂O₂/AcOH) or sulfone (with mCPBA). Kinetic studies (UV-Vis monitoring at 250–300 nm) reveal second-order kinetics in polar aprotic solvents. In nucleophilic substitutions (e.g., with Grignard reagents), the thioether acts as a leaving group, requiring activation via alkylation (e.g., MeOTf) .

Q. How can computational models predict the compound’s bioactivity or environmental persistence?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450. QSAR models trained on logP (calculated: ~1.8) and topological polar surface area (~60 Ų) predict moderate membrane permeability. Environmental persistence is evaluated via EPI Suite, estimating a half-life >30 days in soil due to low biodegradability (BIOWIN score <2.5) .

Q. What analytical challenges arise in detecting trace impurities or degradation products?

- Methodological Answer : LC-MS/MS (MRM mode) with a limit of detection (LOD) <0.1 ppm identifies degradation products like 4,4-dimethyl-3-oxopentanenitrile (loss of methylthio group). Accelerated stability studies (40°C/75% RH for 6 months) coupled with PCA analysis differentiate hydrolytic vs. oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。